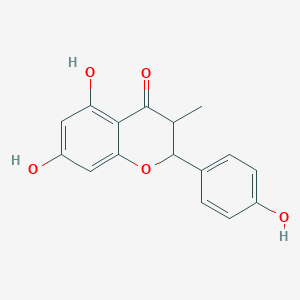

3-Methylnaringenin

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C16H14O5 |

|---|---|

Poids moléculaire |

286.28 g/mol |

Nom IUPAC |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H14O5/c1-8-15(20)14-12(19)6-11(18)7-13(14)21-16(8)9-2-4-10(17)5-3-9/h2-8,16-19H,1H3 |

Clé InChI |

GRHSSRUEUOYZIV-UHFFFAOYSA-N |

SMILES canonique |

CC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O |

Synonymes |

2(S)-3(S)-3-methyl-4',5,7-trihydroxy-flavanone BE 14348B BE 14348C BE-14348B BE-14348C WS 7528 WS-7528 |

Origine du produit |

United States |

Natural Occurrence and Isolation Methodologies

Isolation and Purification Strategies for 3-Methylnaringenin from Complex Extracts

Chromatographic Separation Techniques (e.g., Column Chromatography, Flash Chromatography, HPLC)

Chromatography is a powerful separation technique that separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase agriculture.institutekhanacademy.org. The choice of chromatographic method depends on the properties of the target compound and the complexity of the extract.

Column Chromatography (CC) and Flash Chromatography are commonly used for the initial separation and fractionation of crude plant extracts taylorfrancis.com. In column chromatography, the stationary phase (e.g., silica (B1680970) gel or alumina) is packed into a column, and the mobile phase (a solvent or mixture of solvents) is passed through it. Compounds separate based on their differing affinities for the stationary and mobile phases khanacademy.orglibretexts.org. Flash chromatography is a type of column chromatography that uses medium pressure to increase the flow rate and improve separation speed libretexts.org. These techniques can be used to reduce the complexity of the extract before more advanced purification steps.

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the separation, identification, and quantification of flavonoids scielo.brphcogres.comfrontiersin.org. HPLC offers high resolution and can be performed in various modes, including reversed-phase and normal-phase, depending on the polarity of the compounds being separated libretexts.org. Reversed-phase HPLC, which uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., methanol (B129727) or acetonitrile (B52724) mixed with water), is commonly applied to the separation of relatively polar compounds like flavonoids phcogres.comfrontiersin.org. The separation is achieved by partitioning the analytes between the stationary and mobile phases agriculture.institute. HPLC can be used for both analytical and preparative purposes, allowing for the isolation of pure compounds scielo.br.

While specific detailed chromatographic parameters for the isolation of this compound (CID 14756305) from a natural source were not found in the provided search results, general principles and conditions applied to the separation of related flavonoids and naringenin (B18129) derivatives can be illustrative. For instance, HPLC is routinely used for the analysis and isolation of naringenin and its glycosides frontiersin.orgscirp.org. Typical parameters for flavonoid separation by HPLC often involve C18 columns and mobile phases consisting of gradients of water and organic solvents like methanol or acetonitrile, often with the addition of an acid modifier like formic acid or acetic acid to improve peak shape and separation phcogres.comfrontiersin.orgscirp.orgscielo.br.

Below is an illustrative table showing typical chromatographic parameters used for flavonoid separation, based on general practices and examples found in the literature:

| Technique | Stationary Phase | Mobile Phase | Elution Mode | Detection Wavelength (nm) | Application Examples (Flavonoids) | Source Example |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (B1210297), Chloroform/Methanol | Isocratic/Gradient | Visual/UV detection off-line | General separation of flavonoid classes | taylorfrancis.com |

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate, Chloroform/Methanol | Isocratic/Gradient | UV detection off-line | Rapid separation and fractionation of extracts | taylorfrancis.com |

| HPLC (Reversed-Phase) | C18 | Water/Methanol or Water/Acetonitrile (often with acid modifier) | Isocratic/Gradient | 254, 280, 330-360 | Separation and quantification of individual flavonoids, including naringenin and derivatives phcogres.comfrontiersin.orgscirp.org | phcogres.comfrontiersin.orgscirp.org |

Note: This table provides general examples based on common practices for flavonoid separation. Specific conditions for this compound would need to be optimized based on its unique chemical properties.

Emerging Separation Technologies

In addition to established chromatographic methods, emerging separation technologies are being explored and applied for the purification of flavonoids, aiming for improved efficiency, selectivity, and sustainability scielo.br.

Supercritical Fluid Chromatography (SFC) , which uses a supercritical fluid (commonly CO2) as the mobile phase, has re-emerged as a powerful technique for the separation of natural products, including flavonoids researchgate.net. SFC offers advantages such as faster separation times, lower solvent consumption compared to HPLC, and easier recovery of analytes due to the facile removal of the mobile phase researchgate.net.

Macroporous resins are another type of stationary phase used in adsorption chromatography for the separation and purification of natural compounds, including flavonoids ajol.info. These resins offer high adsorption capacity and can be effective for enriching target compounds from crude extracts ajol.info. Studies have shown the effectiveness of macroporous resins for purifying total flavonoids from plant sources ajol.info.

Other emerging approaches discussed for flavonoid purification include the use of ionic liquids, eutectic solvents, chelating agents, and molecularly imprinted polymers (MIPs) scielo.br. While some of these techniques, like MIPs, show potential for highly specific purification of individual molecules, many emerging methods are still under development or primarily applied for enrichment and group separation rather than the isolation of single, specific compounds like this compound scielo.br.

Biosynthesis and Metabolic Pathways

Core Flavonoid Biosynthetic Pathway Leading to Naringenin (B18129)

The biosynthesis of naringenin in plants is a well-established process originating from the phenylpropanoid pathway. This pathway involves a series of enzymatic steps that convert aromatic amino acids into the flavonoid backbone nih.govijpsonline.com. The core enzymes in this pathway leading to naringenin are Phenylalanine Ammonia-Lyase (PAL), Chalcone (B49325) Synthase (CHS), and Chalcone Isomerase (CHI) nih.govfrontiersin.orgrsc.org.

Phenylalanine ammonia-lyase (PAL, EC 4.3.1.24) catalyzes the initial committed step in the phenylpropanoid pathway wikipedia.orgmdpi.comashs.orgpeerj.com. This enzyme is responsible for the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia (B1221849) wikipedia.orgpeerj.com. PAL is a pivotal regulatory enzyme, influencing the flux of substrates into the phenylpropanoid pathway and, consequently, affecting the biosynthesis of various downstream secondary metabolites, including flavonoids mdpi.comashs.org. PAL activity is found widely in plants, as well as some bacteria, yeast, and fungi wikipedia.org. The enzyme utilizes the cofactor 3,5-dihydro-5-methyldiene-4H-imidazol-4-one (MIO) in its catalytic mechanism wikipedia.org.

Table 1: PAL Activity and Role

| Enzyme Name | EC Number | Substrate | Product(s) | Role in Pathway |

| Phenylalanine Ammonia-Lyase (PAL) | 4.3.1.24 | L-Phenylalanine | trans-Cinnamic Acid, Ammonia | Initiates phenylpropanoid pathway |

Following the action of PAL and subsequent steps in the phenylpropanoid pathway that lead to the formation of p-coumaroyl-CoA, Chalcone Synthase (CHS, EC 2.3.1.74) plays a central role in the biosynthesis of naringenin nih.govnih.govmdpi.comwikipedia.org. CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA nih.govmdpi.com. This reaction results in the formation of a tetraketide intermediate, which is then cyclized by CHS to produce 2',4,4',6'-tetrahydroxychalcone, also known as naringenin chalcone nih.govmdpi.comwikipedia.org.

Chalcone Isomerase (CHI, EC 5.5.1.6) catalyzes the next crucial step, the stereospecific intramolecular cyclization of naringenin chalcone to form (2S)-naringenin, a flavanone (B1672756) nih.govmdpi.comwikipedia.orgnih.gov. While naringenin chalcone can undergo spontaneous cyclization to naringenin, the presence of CHI significantly increases the reaction rate and ensures the formation of the correct stereoisomer mdpi.comnih.gov. This enzymatic isomerization is the final step in the core pathway leading to naringenin nih.gov.

Table 2: CHS and CHI Mechanisms in Naringenin Biosynthesis

| Enzyme Name | EC Number | Substrate(s) | Product(s) | Mechanism |

| Chalcone Synthase (CHS) | 2.3.1.74 | p-Coumaroyl-CoA, Malonyl-CoA | Naringenin Chalcone (2',4,4',6'-Tetrahydroxychalcone) | Condensation and cyclization of precursors |

| Chalcone Isomerase (CHI) | 5.5.1.6 | Naringenin Chalcone (2',4,4',6'-Tetrahydroxychalcone) | (2S)-Naringenin | Stereospecific intramolecular cyclization of chalcone to flavanone |

Enzymatic Methylation of Flavanones to 3-Methylnaringenin

The conversion of naringenin to this compound involves a methylation reaction, a common modification in flavonoid biosynthesis that introduces structural diversity and can alter physicochemical properties and biological activities mdpi.comnih.govmaxapress.com. This process is catalyzed by specific enzymes known as O-methyltransferases.

O-Methyltransferases (OMTs) are a diverse group of enzymes that catalyze the transfer of a methyl group from a methyl donor, typically S-adenosyl-L-methionine (SAM), to an oxygen atom of an acceptor molecule mdpi.comnih.govmaxapress.commdpi.comresearchgate.netnih.gov. In the context of flavonoids, OMTs are responsible for methylating hydroxyl groups present on the flavonoid core structure mdpi.commaxapress.commdpi.com. This methylation can occur at various positions on the A, B, or C rings of the flavonoid, leading to a wide array of methylated flavonoid derivatives mdpi.commaxapress.com. Methylation of flavonoids can enhance their chemical stability, increase lipophilicity, and influence their intracellular localization and biological activities mdpi.commaxapress.commdpi.comresearchgate.net.

Table 3: Role of O-Methyltransferases in Flavonoid Modification

| Enzyme Class | Methyl Donor | Acceptor Molecules | Outcome of Methylation |

| O-Methyltransferases | S-Adenosyl-L-Methionine | Flavonoid Hydroxyl Groups | Formation of Methoxylated Flavonoids, altered properties |

S-Adenosyl-L-methionine (SAM) serves as the universal methyl donor for a vast number of methylation reactions in biological systems, including those catalyzed by OMTs acting on flavonoids nih.govmdpi.comnih.govmdpi.comnih.govmaxapress.comnih.govnih.gov. SAM-dependent methylation is characterized by its high specificity, both in terms of the methyl group being transferred and the acceptor molecule nih.govmdpi.comnih.gov. OMTs that utilize SAM possess specific binding pockets for both SAM and the flavonoid substrate, ensuring the precise transfer of the methyl group to a particular hydroxyl position on the flavonoid structure nih.govaging-us.com. This regioselectivity is crucial for the biosynthesis of specific methylated flavonoids like this compound.

Table 4: Specificity of SAM-Dependent Methylation

| Methyl Donor | Enzyme Dependency | Key Characteristic | Biological Significance |

| S-Adenosyl-L-Methionine (SAM) | O-Methyltransferases | High Regiospecificity | Precise modification of target molecules, including flavonoids |

Flavonoid O-methyltransferases (FOMTs) are a subclass of OMTs that exhibit regioselectivity, meaning they preferentially methylate hydroxyl groups at specific positions on the flavonoid scaffold mdpi.comnih.govnih.govresearchgate.netresearchgate.net. The characterization of these regiospecific FOMTs is essential for understanding the biosynthesis of individual methylated flavonoids. While many FOMTs have been identified that methylate positions such as the 3'-, 4'-, 5-, or 7-hydroxyl groups of various flavonoids mdpi.comnih.govmaxapress.commdpi.comresearchgate.netresearchgate.netnih.govmaxapress.comgoogle.com, the specific FOMT responsible for the methylation of naringenin at the 3-position to form this compound requires identification and characterization. Research has identified FOMTs with diverse regioselectivities and substrate preferences across different plant species and even in microorganisms nih.govmdpi.comresearchgate.netresearchgate.netnih.govmaxapress.com. For instance, some studies have characterized FOMTs that methylate flavanones, but specific activity at the 3-position of naringenin is less commonly reported compared to other positions or flavonoid subclasses mdpi.comresearchgate.netresearchgate.net. The identification and detailed characterization of a FOMT with specific activity towards the 3-hydroxyl group of naringenin would provide a complete picture of the this compound biosynthetic pathway.

Table 5: Examples of Regiospecific Flavonoid OMTs (FOMTs)

Role of O-Methyltransferases (OMTs) in Flavonoid Modification

Identification of Enzymes Catalyzing 3-O-Methylation of Naringenin

Methylation of flavonoids is catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases (OMTs). scienceopen.commdpi.com These enzymes transfer a methyl group from SAM to specific hydroxyl positions on the flavonoid structure. While many OMTs show preference for positions like the C7-hydroxyl in the A ring or hydroxyls in the B ring, the regioselectivity can vary. scienceopen.commdpi.com

Specific enzymes catalyzing the methylation of naringenin have been investigated, particularly in the context of producing methylated flavanone phytoalexins like sakuranetin (B8019584) (7-O-methylnaringenin). nih.govresearchgate.netresearchgate.net Naringenin 7-O-methyltransferase (NOMT) is a key enzyme in the biosynthesis of sakuranetin in rice (Oryza sativa L.), catalyzing the methylation of naringenin at the 7-hydroxyl position. nih.govresearchgate.net Research has involved the purification and identification of NOMT from UV-treated rice leaves. nih.govresearchgate.net Studies on the substrate specificity of rice NOMT (OsNOMT) revealed it preferentially methylates flavanones and flavones, showing the highest activity with racemic naringenin. nih.gov While the focus here is on 3-O-methylation, understanding the activity and specificity of different OMTs, such as those acting at the 7-OH or 4'-OH positions, is crucial for potentially identifying or engineering enzymes with activity at the 3-position. scienceopen.commdpi.commdpi.com Some OMTs can exhibit promiscuous positional selectivity, leading to methylation at multiple sites. mdpi.com Enzymatic methods using recombinant OMTs, potentially engineered for C-ring specificity, offer a greener alternative to chemical synthesis for targeted methylation.

Metabolic Engineering Approaches for Biosynthetic Production

Metabolic engineering of microorganisms has emerged as an attractive alternative for the production of (2S)-naringenin and its derivatives, offering advantages over traditional plant extraction and chemical synthesis methods, which often suffer from low yields and complex procedures. frontiersin.orgnih.govnih.govresearchgate.netsci-hub.se Microbial platforms provide a controlled and sustained system for producing these compounds. researchgate.netasm.org

Escherichia coli and Saccharomyces cerevisiae are among the most commonly used microbial hosts for the heterologous production of flavonoids, including naringenin. nih.govnih.govresearchgate.netsci-hub.sefrontiersin.org These organisms have been engineered to express the necessary plant-derived enzymes to reconstruct the flavonoid biosynthetic pathway. nih.govasm.orgfrontiersin.orgnih.gov

In E. coli, the naringenin biosynthetic pathway is typically reconstructed by introducing genes encoding enzymes such as phenylalanine ammonia-lyase (PAL) or tyrosine ammonia-lyase (TAL), 4-coumarate:CoA ligase (4CL), chalcone synthase (CHS), and chalcone isomerase (CHI). frontiersin.orgfrontiersin.org Different strategies, including optimizing fermentation conditions and enhancing precursor supply, have led to significant improvements in naringenin titers in E. coli. nih.govjmb.or.kr Reported naringenin production levels in engineered E. coli have reached notable concentrations, such as 588 mg/L from glucose nih.govjmb.or.kr and 1,073 mg/L from tyrosine supplementation. frontiersin.org

Saccharomyces cerevisiae has also been successfully engineered for de novo naringenin production from glucose. nih.govasm.org Similar to E. coli, this involves introducing flavonoid biosynthesis genes from plants and optimizing the metabolic pathways. nih.govasm.org Strategies in S. cerevisiae have included selecting specific enzyme combinations, deregulating aromatic amino acid synthesis to increase precursor availability, and increasing the copy number of key genes like CHS. nih.gov Reported naringenin titers in engineered S. cerevisiae have reached up to 648.63 mg/L from phenylpropanoid precursors researchgate.net and over 400 µM in batch reactors from glucose. nih.gov More recent studies have reported even higher titers in S. cerevisiae, reaching 3420.6 mg/L in a 5 L bioreactor through synergetic engineering of multiple pathways. acs.org

The choice of host organism can influence productivity and the duration of the fermentation process. jmb.or.kr While Yarrowia lipolytica has shown high naringenin titers, E. coli offers a shorter fermentation time, making it a suitable producer. jmb.or.kr

Metabolic engineering in these hosts allows for the reconstruction of the naringenin pathway and provides a chassis for the production of various flavonoids, including potentially methylated derivatives like this compound, by introducing additional methylation enzymes. nih.govsci-hub.se

Enhancing the intracellular supply of malonyl-CoA is a crucial strategy for improving flavonoid production in microbial hosts, as malonyl-CoA is a key precursor for the synthesis of the flavonoid A ring. mdpi.comnih.govresearchgate.netmdpi.comd-nb.infogoogle.com The availability of malonyl-CoA is often a limiting factor in flavonoid biosynthesis in microorganisms. mdpi.comasm.org

Several metabolic engineering approaches have been employed to increase the malonyl-CoA pool in E. coli and S. cerevisiae. One common strategy is the overexpression of acetyl-CoA carboxylase (ACC), the enzyme that catalyzes the ATP-dependent synthesis of malonyl-CoA from acetyl-CoA and bicarbonate. nih.govresearchgate.netmdpi.comgoogle.com Overexpression of ACC subunits, such as the four subunits from Photorhabdus luminescens or heterologous ACC from Corynebacterium glutamicum, has been shown to increase intracellular malonyl-CoA concentration and subsequently enhance flavanone production in E. coli. nih.govresearchgate.netd-nb.info For instance, coordinated overexpression of ACC subunits from P. luminescens resulted in a significant increase in flavanone production in recombinant E. coli strains. nih.gov

Another approach involves increasing the availability of acetyl-CoA, the precursor for malonyl-CoA synthesis. researchgate.netd-nb.info This can be achieved by accelerating the conversion of acetate (B1210297) to acetyl-CoA through overexpression of enzymes like acetyl-CoA synthetase (acs). researchgate.net Additionally, deleting or downregulating competing pathways that consume acetyl-CoA or malonyl-CoA, such as those involved in fatty acid biosynthesis, can redirect metabolic flux towards flavonoid production. researchgate.netmdpi.comd-nb.infogoogle.com Inhibiting fatty acid synthesis, for example by disrupting genes like fabF or fabD, can increase the malonyl-CoA supply available for flavonoid biosynthesis. d-nb.infogoogle.com

Dynamic regulation strategies have also been explored to control intracellular malonyl-CoA levels, leading to improved naringenin production. mdpi.com Furthermore, optimizing carbon source utilization and introducing heterologous pathways, such as the phosphoketolase pathway in S. cerevisiae, can contribute to increased carbon flux towards flavonoid synthesis precursors. acs.org Supplementation with precursors like acetate can also help increase malonyl-CoA concentration. researchgate.net

The following table summarizes some reported naringenin production titers in engineered microbial hosts:

| Host Organism | Substrate(s) | Production Titer | Reference |

| Escherichia coli | Glucose | 588 mg/L | nih.govjmb.or.kr |

| Escherichia coli | Tyrosine | 1,073 mg/L | frontiersin.org |

| Saccharomyces cerevisiae | Phenylpropanoid precursors | 648.63 mg/L | researchgate.net |

| Saccharomyces cerevisiae | Glucose | >400 µM (batch reactor) | nih.gov |

| Saccharomyces cerevisiae | Glucose | 3420.6 mg/L (5L bioreactor) | acs.org |

These strategies, focused on optimizing enzyme activity and precursor supply, are critical for developing efficient microbial cell factories for the production of naringenin and its methylated derivatives like this compound. sci-hub.semdpi.com

Chemical Synthesis Methodologies

Conventional Synthetic Routes to 3-Methylnaringenin

Conventional chemical synthesis of this compound typically involves the use of methylating agents in the presence of a base. However, the inherent structure of naringenin (B18129), with its phenolic hydroxyl groups, makes regioselective methylation challenging.

Challenges in Regioselective Methylation of Hydroxyl Groups

Naringenin possesses several hydroxyl groups with varying acidities. The hydroxyl group at the 7-position is generally considered the most acidic, followed by the 4'-hydroxyl and then the 5-hydroxyl, which is involved in an intramolecular hydrogen bond with the 4-keto group koreascience.kr. Direct methylation using common methylating agents like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base often leads to a mixture of methylated products, including methylation at the 7-OH and 4'-OH positions, and potentially polymethylated derivatives mdpi.commdpi.comjst.go.jp. Achieving selective methylation at the less reactive 3-position carbon, rather than the more reactive hydroxyl oxygens, requires careful control of reaction conditions or the use of strategies to block the more reactive sites.

Advanced and Green Chemistry Approaches in this compound Synthesis

In addition to conventional methods, advanced and green chemistry approaches, particularly enzymatic and chemoenzymatic strategies, offer promising alternatives for the synthesis of methylated flavonoids like this compound, often providing higher regioselectivity and more environmentally friendly conditions.

Enzymatic Methylation in in vitro Synthesis (e.g., Recombinant OMTs)

Enzymatic methylation utilizes O-methyltransferases (OMTs) to catalyze the transfer of a methyl group from a co-substrate, typically S-adenosyl-L-methionine (SAM), to a specific hydroxyl group on the flavonoid substrate nih.govoup.comresearchgate.net. This approach offers inherent regioselectivity due to the specific binding pockets and catalytic mechanisms of enzymes wikipedia.org.

Recombinant OMTs have been explored for the methylation of naringenin. While many known flavonoid OMTs (FOMTs) exhibit regioselectivity for the 7-OH or 4'-OH positions of flavonoids like naringenin, leading to products such as sakuranetin (B8019584) (7-O-methylnaringenin) or ponciretin (B1265316) (4'-O-methylnaringenin), research is ongoing to identify or engineer OMTs with specificity for other positions, potentially including the 3-position carbon or the 5-OH group nih.govresearchgate.netnih.govgoogle.com. For example, some OMTs have shown preference for the 7-OH group, with high conversion ratios for naringenin researchgate.net. The methylation of flavonoids by OMTs can alter their physicochemical properties and biological activities nih.gov.

Chemoenzymatic Strategies for Enhanced Specificity and Yield

Chemoenzymatic strategies combine the benefits of chemical synthesis and enzymatic catalysis to achieve enhanced specificity and yield wikipedia.orgnih.govfrontiersin.org. In the context of this compound synthesis, this could involve using chemical steps for modifications that are difficult to achieve enzymatically, followed by an enzymatic step for regioselective methylation, or vice versa. This hybrid approach can potentially overcome the limitations of purely chemical or enzymatic methods, allowing for targeted methylation and minimizing unwanted side products. Chemoenzymatic synthesis is increasingly employed in the synthesis of bioactive natural products due to its efficiency and ability to address issues like insufficient regioselectivity encountered in classical synthetic approaches nih.gov.

Optimization of Reaction Parameters (e.g., Temperature, Solvent Polarity, Catalysts)

Regardless of the specific synthetic route, the optimization of reaction parameters is crucial for improving the yield, regioselectivity, and efficiency of this compound synthesis researchgate.netrsc.orgresearchgate.netnih.gov. Factors such as temperature, solvent polarity, reaction time, concentration of reactants and catalysts (chemical or enzymatic), and the choice of base or buffer can significantly influence the outcome of the methylation reaction mdpi.commdpi.comresearchgate.net.

For chemical methylation, using appropriate solvents like anhydrous acetone (B3395972) or DMF and controlling the temperature (e.g., 40-60°C) can influence the reaction rate and selectivity mdpi.commdpi.com. The stoichiometry of the methylating agent and base also plays a critical role mdpi.commdpi.com. In enzymatic synthesis, optimizing factors such as temperature, pH, enzyme concentration, substrate and co-substrate concentrations, and incubation time are essential for maximizing product formation oup.comnih.gov. The use of techniques like factorial design can aid in systematically evaluating the impact of multiple parameters and identifying optimal conditions rsc.org.

Molecular and Cellular Biological Activities: Mechanistic Studies Preclinical Focus

Modulation of Cellular Redox Homeostasis

The ability of a compound to influence the balance of oxidants and antioxidants within a cell is a critical aspect of its potential biological activity. This section explores the mechanisms by which compounds related to 3-Methylnaringenin modulate cellular redox homeostasis.

Beyond direct scavenging, flavonoids can exert antioxidant effects by enhancing the activity of the body's own antioxidant enzymes. These enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), are the primary defense against cellular oxidative stress. vghtpe.gov.twnih.gov Naringenin (B18129) supplementation in preclinical models has been shown to increase the activities of SOD and CAT in erythrocytes. nih.gov In studies on rats, naringenin administration led to increased levels of SOD, catalase, GST, and GPx in liver tissues. nih.gov This upregulation of endogenous antioxidant enzymes suggests an indirect mechanism for mitigating oxidative damage. mdpi.com

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidases (NOX) are a major source of cellular ROS and are implicated in various pathologies. mdpi.commdpi.com Inhibition of these enzymes is a potential therapeutic strategy to reduce oxidative stress. While direct evidence for this compound is absent, various flavonoids have been investigated as inhibitors of ROS-generating enzymes. nih.govnih.gov Xanthine (B1682287) oxidase is another key enzyme involved in the production of superoxide radicals. mdpi.comnih.gov Studies have shown that some flavonoids can act as competitive inhibitors of xanthine oxidase, thereby reducing the formation of uric acid and ROS. mdpi.comnih.gov

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a master regulator of the cellular antioxidant response. mdpi.comnih.govmdpi.com Activation of this pathway leads to the transcription of numerous cytoprotective genes, including those for antioxidant and detoxification enzymes. mdpi.commdpi.com Naringenin has been demonstrated to activate the Nrf2/ARE signaling pathway. nih.gov This activation leads to the upregulation of downstream targets like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), enhancing the cell's capacity to counteract oxidative stress. nih.govmdpi.com Studies in neurons have shown that naringenin's ability to reduce oxidative stress and improve mitochondrial dysfunction is mediated through the activation of the Nrf2/ARE pathway. nih.gov

Regulation of Inflammatory Signaling Pathways

Chronic inflammation is closely linked to oxidative stress and is a key factor in many diseases. Flavonoids are known to possess anti-inflammatory properties through their interaction with various signaling pathways.

Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) are key mediators of the inflammatory response. nih.govmdpi.com The overproduction of these cytokines can lead to tissue damage. nih.gov Preclinical studies on 7-O-Methylnaringenin, an isomer of this compound, have shown that it can downregulate the production of TNF-α, IL-6, and IL-1β in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Similarly, naringenin has been shown to inhibit the production of these pro-inflammatory cytokines. researchgate.netnih.govnih.gov This inhibition is often linked to the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.govnih.gov

Table 1: Summary of Preclinical Findings on Naringenin and its Derivatives

| Biological Activity | Finding | Model System | Compound Studied |

|---|---|---|---|

| Direct Radical Scavenging | Scavenged DPPH, hydroxyl, superoxide, and nitric oxide radicals. | Cell-free assays | Naringenin |

| Antioxidant Enzyme Upregulation | Increased activities of SOD and CAT. | Rat erythrocytes | Naringenin |

| Antioxidant Enzyme Upregulation | Increased levels of SOD, CAT, GST, and GPx. | Rat liver homogenates | Naringenin |

| Oxidative Stress Signaling | Activated the Nrf2/ARE pathway, increasing expression of Nrf2 and downstream genes. | Rat neurons | Naringenin |

| Pro-inflammatory Cytokine Inhibition | Downregulated TNF-α, IL-6, and IL-1β production. | LPS-stimulated RAW 264.7 macrophages | 7-O-Methylnaringenin |

| Pro-inflammatory Cytokine Inhibition | Inhibited production of TNF-α and IL-6. | LPS-stimulated RAW 264.7 cells | Naringenin |

Research on this compound's Cellular and Molecular Activities Remains Undocumented in Publicly Available Literature

Despite a thorough review of scientific databases and scholarly articles, there is currently no publicly available research detailing the specific molecular and cellular biological activities of the chemical compound this compound.

Intensive searches for preclinical studies on this compound have failed to yield any specific data regarding its effects on key inflammatory and proliferative pathways. The user's request for information on this particular compound in relation to specific biological activities cannot be fulfilled based on the current body of scientific literature.

While research exists for the parent compound, naringenin, and other derivatives such as 7-O-methylnaringenin, these findings cannot be extrapolated to this compound. The position of the methyl group on the naringenin structure can significantly alter its biological properties, making separate, dedicated studies essential for understanding its specific effects.

Consequently, there is no information to report on the following topics for this compound:

Investigation of Cellular Models for Anti-Inflammatory Effects:Research on the anti-inflammatory effects of this compound in cellular models such as macrophage cell lines has not been published.

Antiproliferative and Apoptosis-Inducing Effects in Cellular Models (Excluding Clinical Human Data)

Antiproliferative and Apoptosis-Inducing Effects in Cellular Models (Excluding Clinical Human Data)

Inhibition of Cancer Cell Migration and Invasion in vitro

Based on the available scientific literature, there are no specific preclinical studies detailing the inhibitory effects of this compound on cancer cell migration and invasion in vitro. Research has primarily focused on the parent compound, naringenin, and other derivatives, leaving the specific activity of the 3-methylated form uncharacterized in this context.

Impact on Key Oncogenic Signaling Pathways (e.g., PI3K/AKT/mTOR, EGFR/MAPK)

There is currently a lack of specific research on the impact of this compound on key oncogenic signaling pathways such as PI3K/AKT/mTOR and EGFR/MAPK. While the broader class of flavonoids, including the parent compound naringenin, has been investigated for effects on these pathways, the specific actions of this compound have not been elucidated in published preclinical studies.

Studies on Specific Cancer Cell Lines (e.g., Breast, Colon, Gastric, Leukemia, Liver, Prostate, Lung, Melanoma, Renal)

Detailed preclinical investigations into the effects of this compound on specific cancer cell lines are not available in the current body of scientific research. Studies have been conducted on naringenin and other related flavonoids across various cancer types, but specific data for this compound are absent. Therefore, a data table summarizing research findings for this compound cannot be constructed at this time.

Antimicrobial Activities and Mechanisms

Effects against Bacterial Strains (e.g., Gram-Positive, Gram-Negative, MRSA)

Specific studies detailing the antimicrobial effects of this compound against various bacterial strains, including Gram-positive, Gram-negative, and Methicillin-resistant Staphylococcus aureus (MRSA), have not been identified in the available scientific literature. While other methylated derivatives of naringenin have been explored for their antibacterial properties, data pertaining specifically to this compound is not currently available.

Activity against Fungal Pathogens

Research specifically investigating the antifungal activity of this compound against fungal pathogens is not present in the current scientific literature. Although other O-methylated flavonoids have shown some antifungal activity, the efficacy of the 3-methylated form of naringenin remains to be studied.

Molecular Targets and Mechanism of Action (e.g., Inhibition of Efflux Pumps, Biofilm Formation)

The molecular targets and mechanisms of antimicrobial action for this compound, such as the inhibition of bacterial efflux pumps or the disruption of biofilm formation, have not been investigated in preclinical studies. The broader mechanisms of flavonoids are an active area of research, but specific data for this compound is lacking.

Enzyme and Receptor Interaction Studies

Inhibition or Activation of Specific Enzymes (e.g., α-Glucosidase)

There is currently no publicly available research data from preclinical studies that specifically investigates the inhibitory or activatory effects of this compound on specific enzymes, including α-glucosidase. While the broader class of flavonoids has been a subject of interest for enzyme modulation, the unique impact of the 3-methyl substitution on naringenin's core structure in this context has not been elucidated in published literature. Consequently, no detailed findings or data tables on the enzymatic interactions of this compound can be presented.

Ligand-Binding Studies with Cellular Receptors

Similarly, there is a lack of specific ligand-binding studies for this compound with any cellular receptors. The affinity and interaction of this compound with various receptor types remain uncharacterized in preclinical research. As a result, it is not possible to provide an analysis of its potential receptor-mediated signaling pathways or to compile a data table of its binding affinities. Further research is required to explore the potential of this compound as a ligand for cellular receptors.

Structure Activity Relationship Sar Studies of 3 Methylnaringenin and Its Analogues

Influence of Methylation Position on Biological Activity

Methylation, the addition of a methyl group (-CH3), at different positions on the flavanone (B1672756) core can dramatically alter the biological activity of flavonoids. For 3-methylnaringenin, the presence of a methyl group at the C-3 position of the C-ring is a defining feature that differentiates it from its parent compound, naringenin (B18129), which lacks this methyl group. This specific methylation can influence various interactions with biological targets, affecting binding affinity, metabolism, and ultimately, the observed biological effect.

Research on other methylated flavanones provides insights into the potential impact of methylation position. For instance, methylation at the C-5 and C-7 positions of chrysin (B1683763) (a flavone (B191248) structurally related to flavanones) has been shown to enhance its anticancer activity against certain cancer cell lines. mdpi.com Similarly, O-methylation at different hydroxyl groups in flavanones can affect their activity. Studies on O-alkyl derivatives of naringenin, including those with methyl groups at the 7 and 4' positions (like 7-O-methylnaringenin and 4',7-Di-O-methylnaringenin), have demonstrated altered antimicrobial and anticancer properties compared to naringenin itself. mdpi.commdpi.com Specifically, 4',7-Di-O-methylnaringenin (DMNG), a naringenin analogue, has been observed to stimulate p53 protein development more effectively than naringenin and other analogues, leading to higher apoptosis in certain cancer cell lines. researchgate.net

While direct comparative studies focusing solely on the influence of methylation at the C-3 position versus other positions in naringenin specifically as it relates to this compound are less extensively documented in the provided search results, the broader literature on methylated flavonoids strongly suggests that the position of methylation plays a critical role in determining biological activity. The C-3 methyl group in this compound likely influences its interaction with enzymes, receptors, and other cellular components in a manner distinct from methylation at hydroxyl groups on the A or B rings.

Impact of A, B, and C Ring Substitutions on Potency and Selectivity

The substitution patterns on the A, B, and C rings of the flavanone structure are key determinants of their biological activity. The presence, position, and nature of functional groups, particularly hydroxyl and methoxy (B1213986) groups, significantly influence a flavonoid's interactions with biological targets.

A-Ring Substitutions: Substitutions on the A-ring, typically at positions 5 and 7 in naringenin and its derivatives like this compound, play a crucial role in activity. For example, the presence of adjacent hydroxyl groups in ring A of flavones has been shown to increase chelation potency. researchgate.net Alkoxy groups, such as methoxy groups, on the A-ring of flavones have been reported to increase anti-P-glycoprotein activity. cooper.edu

B-Ring Substitutions: The B-ring substitution pattern, particularly the hydroxylation pattern at positions 3' and 4', is also critical for activity. For instance, the presence of a catechol group (hydroxyl groups at adjacent 3' and 4' positions) in flavanones has been identified as a key factor for potent inhibition of enzymes like 5-hLOX. frontiersin.org Conversely, studies on chalcones (precursors to flavanones) suggest that the absence of substitution at ring B may correlate to higher activity in some contexts. frontiersin.org The nature and position of substituents on the B-ring can influence interactions such as van der Waals forces with target proteins. frontiersin.org

C-Ring Substitutions: The C-ring structure and substitutions are fundamental to the flavonoid class. In flavanones, the C-ring is saturated at the 2-3 position. The presence of a substituent at the C-3 position, as in this compound, introduces a chiral center and can influence the molecule's three-dimensional structure and its ability to fit into binding sites. While the provided searches don't offer explicit details on the SAR of the C-3 methyl group in this compound, studies on other C-ring modifications in related flavonoids highlight the importance of this ring for biological activity. For example, the cyclization of a prenyl group with a 7-OH on the C-ring of certain flavonoids was found to be beneficial for cytotoxicity. nih.gov The carbonyl group at the C-4 position of the C-ring is also a crucial feature for interactions. mdpi.com

Data from studies on naringenin derivatives illustrate the impact of substitutions:

| Compound | A-Ring Substitution | B-Ring Substitution | C-Ring Substitution | Observed Activity (Examples from Search Results) |

| Naringenin | 5,7-dihydroxy | 4'-hydroxy | None | Antioxidant, anti-inflammatory, anti-cancer, antimicrobial mdpi.comresearchgate.netnih.govmdpi.com |

| 7-O-Methylnaringenin | 5-hydroxy, 7-methoxy | 4'-hydroxy | None | Altered antimicrobial activity compared to naringenin mdpi.com |

| 4',7-Di-O-methylnaringenin | 5-hydroxy, 7-methoxy | 4'-methoxy | None | Enhanced anti-colon cancer efficacy, stimulates p53 researchgate.net |

| 5,7,4'-Tri-O-methylnaringenin | 5,7-dimethoxy | 4'-methoxy | None | Different NMR characteristics compared to other methylated naringenin derivatives mdpi.com |

| 8-Prenylnaringenin | 5,7-dihydroxy | 4'-hydroxy | 8-prenyl | Isolated from Macaranga hypoleuca researchgate.net |

| 6-(3-hydroxy-3-methyl)naringenin | 5,7-dihydroxy | 4'-hydroxy | 6-(3-hydroxy-3-methyl) | Isolated from Macaranga hypoleuca researchgate.net |

Stereochemical Considerations and Enantiomeric Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of chiral compounds like flavanones. Flavanones typically have a chiral center at the C-2 position of the C-ring. The presence of a methyl group at the C-3 position in this compound introduces another potential chiral center, depending on the specific structure, leading to the possibility of diastereoisomers or enantiomers.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While they share many physical and chemical properties in a non-chiral environment, they can exhibit significant differences in biological systems due to the chiral nature of biological macromolecules like enzymes and receptors. fu-berlin.delibretexts.orgnih.gov This is often referred to as enantioselectivity in biological activity.

For flavanones, the stereochemistry at the C-2 position is particularly important. Naringenin, for example, exists as (2S)-naringenin. ontosight.ai Studies on naringenin enantiomers have shown that they can have different biological effects. For instance, (R)-naringenin was found to be more effective than (S)-naringenin in reducing levels of certain pro-inflammatory mediators in human cells. nih.gov Similarly, (S) and (R) naringenin have shown similar activity in downregulating miR-17-3p expression, while the racemic mixture showed less activity. nih.gov

The presence of a methyl group at the C-3 position in this compound introduces complexity. Depending on the relative configuration of the substituents at C-2 and C-3, different stereoisomers (diastereoisomers or enantiomers) can exist. These stereochemical differences can lead to varied interactions with chiral biological targets, potentially resulting in different potencies, selectivities, and even different biological effects compared to other stereoisomers or the racemic mixture. While specific data on the enantiomeric activity of this compound is not detailed in the provided search results, the general principle of stereoselectivity in the biological activity of chiral flavonoids strongly suggests that the stereochemistry of this compound would play a significant role in its biological profile. The synthesis of enantiomerically pure flavonoids is an active area of research due to the potential for differential biological activities. mdpi.com

Comparative Analysis with Other Flavanones and Flavonoids

Comparing the activity of this compound with other flavanones and flavonoids provides valuable context for understanding its unique SAR. Flavonoids encompass a broad class of compounds with a common C6-C3-C6 backbone, including flavones, flavanones, flavonols, isoflavones, and anthocyanidins, which differ in the saturation level and substitution patterns of the C-ring. mdpi.com

Naringenin, the structural analogue of this compound without the C-3 methyl group, serves as a primary point of comparison. Naringenin is known for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comresearchgate.netnih.govmdpi.com Differences in the biological activities between naringenin and this compound can be attributed, at least in part, to the presence of the methyl group at the C-3 position. This methyl group can influence the molecule's shape, lipophilicity, and electronic properties, thereby altering its binding to biological targets and its metabolic fate.

Comparisons with other flavanones, such as hesperidin (B1673128) or eriodictyol, which differ in their hydroxylation or methylation patterns, can further illuminate the SAR. For example, studies comparing flavanones with and without sugar moieties have shown that glycosylation can affect inhibitory activity against enzymes like BACE1. frontiersin.org The position and number of sugar moieties also play a role. frontiersin.org

Comparing this compound to other flavonoid classes, like flavones (e.g., chrysin, baicalein) or flavonols (e.g., quercetin), highlights the impact of the C-ring structure and the presence of a C2-C3 double bond (in flavones and flavonols) versus the saturated C-ring in flavanones. These structural differences lead to distinct biological profiles and SARs. For instance, the presence of a 3-hydroxyl group in flavones is important for certain activities like copper chelation, and its substitution can lead to a marked decrease in activity. researchgate.net

Detailed research findings comparing the specific biological activities and potencies of this compound directly against a broad panel of other flavanones and flavonoids in a systematic manner are not extensively detailed in the provided search results. However, the general principles derived from SAR studies on various flavonoids indicate that even subtle structural differences, such as the presence of a methyl group at the C-3 position, can lead to significant variations in biological activity when compared to closely related or distant flavonoid structures.

Analytical Methodologies for Detection and Quantification in Biological Systems Non Human Focus

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for isolating 3-Methylnaringenin from the complex mixtures found in biological samples before detection and quantification. Different chromatographic approaches offer varying degrees of separation efficiency and are often coupled with specific detectors.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, DAD)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating non-volatile and semi-volatile compounds like flavonoids in biological matrices. aurora-universities.eumdpi.com The separation is achieved by partitioning the analytes between a stationary phase and a mobile phase. HPLC is frequently coupled with detectors such as Ultraviolet (UV) detectors and Diode-Array Detectors (DAD). aurora-universities.eumeasurlabs.com

UV detectors measure the absorbance of analytes at specific wavelengths, which is useful for compounds with chromophores, such as flavonoids. measurlabs.com DAD is an advanced form of UV detection that can measure the absorbance across a range of wavelengths simultaneously, providing more comprehensive spectral information for peak identification and purity assessment. aurora-universities.eumeasurlabs.com HPLC-DAD is often employed for quantifying components in food and pharmaceutical products and is valuable in various research areas, including biological analysis. measurlabs.com Identification of compounds in HPLC-DAD analysis is typically performed by comparing retention times and UV absorption spectra with those of authentic standards. nih.gov

While the provided search results discuss HPLC-UV/DAD for analyzing various phenolic compounds and UV filters in biological and environmental matrices, direct specific examples of this compound analysis using this method in non-human biological systems were not explicitly detailed. However, the general principles and applications of HPLC-UV/DAD for flavonoid analysis in plant extracts and food samples are well-established. nih.govnih.govnih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent evolution of HPLC that utilizes smaller particle sizes in the stationary phase and higher mobile phase pressures. This results in faster analysis times, improved resolution, and increased sensitivity compared to conventional HPLC. researchgate.net UPLC is particularly beneficial for the rapid separation of compounds from complex biological matrices, enhancing throughput and sensitivity. researchgate.net

UPLC coupled with mass spectrometry (UPLC-MS) or tandem mass spectrometry (UPLC-MS/MS) is a powerful combination for the analysis of metabolites in biological samples. scholarsportal.inforesearchgate.net For instance, UPLC-ESI-QTOF-MS/MS has been used for the analysis of phenolic compounds, indicating its suitability for flavonoid analysis. scholarsportal.info While specific studies on this compound analysis using UPLC alone were not prominently found, the general advantages of UPLC for rapid and high-resolution separation in biological matrices make it a relevant technique for this compound, especially when coupled with sensitive detectors like mass spectrometers.

Gas Chromatography (GC)

Gas Chromatography (GC) is a chromatographic technique used for separating volatile and semi-volatile compounds that can be vaporized without decomposition. rfppl.co.in While flavonoids like this compound are generally less volatile than compounds typically analyzed by GC, derivatization techniques can be employed to increase their volatility and thermal stability, making them amenable to GC analysis. nih.gov GC is often coupled with mass spectrometry for the identification and quantification of analytes. nih.govnih.gov

GC-MS has been widely used for metabolomic profiling of extracts from biological material, allowing for the simultaneous analysis of hundreds of small molecular weight compounds. nih.govnih.gov It offers high separating power and sensitivity for metabolomic research. perlan.com.pl Sample preparation for GC analysis of biological matrices often involves extraction and derivatization steps to ensure the compounds are in a volatile form. rfppl.co.inperlan.com.pl

Although the search results mention GC-MS for analyzing various compounds in biological matrices and plant materials, direct applications specifically detailing the GC analysis of this compound were not extensively found. However, the principle of using GC for volatile or derivatized compounds in biological samples suggests its potential applicability for this compound if appropriate derivatization methods are developed.

Mass Spectrometry (MS) Based Approaches for Identification and Quantification

Mass spectrometry is a highly sensitive and selective analytical technique that identifies and quantifies compounds based on their mass-to-charge ratio (m/z). europeanpharmaceuticalreview.com It is frequently coupled with chromatographic techniques to analyze complex biological samples. researchgate.neteuropeanpharmaceuticalreview.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the detection and quantification of analytes in biological matrices due to its high sensitivity and selectivity. researchgate.netnih.goveijppr.combioanalysis-zone.com This technique combines the separation capabilities of LC with the specific and sensitive detection of MS/MS. nih.goveijppr.com In LC-MS/MS, compounds are separated by LC and then introduced into a mass spectrometer, where they are ionized and fragmented. europeanpharmaceuticalreview.com The characteristic fragmentation patterns in MS/MS help confirm the identity of the analyte and provide high specificity, even in complex biological samples. europeanpharmaceuticalreview.com

LC-MS/MS is commonly used in various fields, including pharmacokinetics, metabolomics, and food analysis. researchgate.netnih.govbioanalysis-zone.com It is considered a preferred technique for quantitating analytes in biological matrices. nih.gov However, matrix effects, such as ion suppression or enhancement caused by co-eluting compounds from the biological matrix, can influence the accuracy of LC-MS/MS analysis. nih.goveijppr.comnih.gov Strategies to mitigate matrix effects include optimizing chromatographic conditions, improving sample clean-up procedures, and using matrix-matched calibration curves or internal standards. researchgate.netnih.goveijppr.comnih.gov

While the searches provided general information on LC-MS/MS for analyzing flavonoids and other compounds in biological matrices, specific detailed research findings on the application of LC-MS/MS solely for this compound in non-human biological systems were not extensively available. However, the technique's suitability for analyzing related flavonoid metabolites in matrices like rat urine has been demonstrated. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification and quantification capabilities of MS. nih.govnih.gov As mentioned earlier, GC-MS is suitable for volatile and semi-volatile compounds, often requiring derivatization for less volatile analytes. nih.gov GC-MS is a well-established method in metabolomics for identifying and quantifying small molecular metabolites in biological samples. nih.govnih.gov

GC-MS allows for simultaneous analysis of numerous compounds and is a very effective method for metabolite profiling of biological extracts. nih.govnih.gov Identification of compounds in GC-MS is typically based on matching mass spectra to spectral libraries and comparing retention times. nih.govperlan.com.pl

Similar to GC, specific detailed research findings on the application of GC-MS solely for the analysis of this compound in non-human biological systems were not prominently found in the provided search results. However, the technique's general applicability for analyzing a wide range of metabolites in biological matrices nih.govnih.govperlan.com.pl suggests its potential for this compound analysis, particularly if appropriate sample preparation and derivatization methods are employed. Matrix effects can also occur in GC-MS analysis of biological samples, and strategies are employed to minimize their impact on quantification. nih.gov

Capillary Electrophoresis (CE) and Micellar Electrokinetic Capillary Chromatography (MEKC)

Capillary Electrophoresis (CE) is a family of separation techniques that utilize an electric field to separate analytes within a narrow-bore capillary. Separation is primarily based on the differences in the electrophoretic mobility of charged species. nih.govchromatographyonline.com However, standard CE, specifically Capillary Zone Electrophoresis (CZE), is not ideally suited for the separation of neutral compounds, as they migrate with the same velocity as the electro-osmotic flow (EOF). nih.gov

Micellar Electrokinetic Capillary Chromatography (MEKC) is a mode of CE that extends its applicability to neutral compounds. nih.govglobalresearchonline.net This is achieved by adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the buffer at a concentration above its critical micelle concentration (CMC). nih.govglobalresearchonline.net These surfactants form micelles, which act as a pseudostationary phase. nih.govglobalresearchonline.net The separation of analytes in MEKC is based on their differential partitioning between the aqueous mobile phase and the lipophilic interior of the micelles, in addition to their electrophoretic mobility if they are charged. nih.gov

Flavonoids, including naringenin (B18129) derivatives like this compound, are often neutral or weakly acidic compounds depending on the pH. MEKC is well-suited for the separation of such neutral or near-neutral molecules due to the partitioning mechanism provided by the micelles. nih.govglobalresearchonline.net The technique offers advantages such as high separation efficiency, low sample and solvent consumption, and relatively fast analysis times. nih.gov Instrumentation for MEKC is generally the same as that used for CZE, comprising a capillary, high-voltage power supply, detector (commonly UV-Vis or Diode Array Detector - DAD), and an autosampler. globalresearchonline.net

While the searches provided general information on MEKC applications for various pharmaceutical classes and phenolic compounds, specific studies detailing the MEKC analysis of this compound in plant or microbial extracts were not found. globalresearchonline.net However, given that MEKC has been successfully applied to other flavonoids and phenolic acids, it represents a promising technique for the analysis of this compound in such complex matrices. globalresearchonline.net

Sample Preparation Strategies for Complex Biological Matrices (e.g., Plant Extracts, Microbial Cultures)

Analyzing this compound in complex biological matrices like plant extracts and microbial cultures requires effective sample preparation to isolate the analyte of interest and remove interfering substances. These matrices contain a wide array of compounds, including pigments, lipids, proteins, and other secondary metabolites, which can interfere with analytical measurements and potentially damage analytical instrumentation. scielo.br

Common sample preparation strategies for plant extracts often involve solvent extraction. Methods using solvents such as methanol (B129727), ethanol, or water are frequently employed to extract phenolic compounds and flavonoids from plant materials. scielo.brnih.govresearchgate.netunirioja.esplos.org The choice of solvent depends on the polarity of the target analyte and the matrix. After initial extraction, further clean-up steps are often necessary to reduce matrix effects and concentrate the analyte. scielo.br These steps can include liquid-liquid extraction, solid-phase extraction (SPE), or precipitation to remove proteins and other macromolecules. gtfch.org

For microbial cultures, sample preparation may involve cell lysis to release intracellular compounds, followed by similar extraction and clean-up procedures. Methods like sonication, mechanical disruption, or enzymatic treatment can be used for cell lysis. The resulting extract then undergoes solvent extraction and purification steps analogous to those used for plant extracts.

The goal of sample preparation for CE/MEKC analysis is to obtain a relatively clean sample solution containing the analyte at a detectable concentration, compatible with the capillary electrophoresis buffer system. Minimizing matrix components is particularly important in CE due to the potential for matrix effects to influence electro-osmotic flow and separation efficiency.

Validation of Analytical Methods (e.g., Sensitivity, Reproducibility)

Validation of an analytical method is a crucial process to demonstrate that it is suitable for its intended purpose. scielo.breuropa.euich.org For the quantitative analysis of this compound in biological matrices, key validation parameters must be evaluated. These parameters typically include sensitivity, reproducibility (precision), accuracy, linearity, specificity, and range. scielo.breuropa.euich.orgnpra.gov.my

Sensitivity: This is assessed by determining the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. gtfch.orgich.org

Reproducibility (Precision): Precision expresses the agreement between a series of measurements obtained from multiple analyses of the same homogeneous sample. europa.euich.org It is typically evaluated at different levels:

Repeatability: Precision under the same operating conditions over a short interval of time, using the same analyst and equipment. scielo.breuropa.eu

Intermediate Precision: Precision within the same laboratory but under different conditions, such as different days, analysts, or equipment. scielo.brgtfch.orgeuropa.eu

Reproducibility: Precision between different laboratories. gtfch.orgeuropa.eu Precision is usually expressed as variance, standard deviation, or coefficient of variation. europa.euich.org

Accuracy: Accuracy reflects the closeness of agreement between the value obtained by the method and the true value. scielo.breuropa.eu It is often assessed by analyzing samples with known concentrations of the analyte (e.g., spiked matrix samples) and calculating the percent recovery. gtfch.orgeuropa.eu

Linearity: Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a defined range. gtfch.orgnpra.gov.my This is typically evaluated by analyzing a series of samples at different concentrations and plotting the response versus concentration to determine the calibration curve and correlation coefficient (R²). npra.gov.myresearchgate.net A satisfactory linearity is indicated by a high R² value, often close to 1. researchgate.net

Specificity: Specificity is the ability of the method to measure the analyte unequivocally in the presence of other components that may be expected to be present in the sample matrix, such as impurities, degradation products, or matrix components. scielo.brich.org For separation techniques like MEKC, specificity is demonstrated by achieving adequate separation (resolution) between the analyte peak and peaks of potential interferents. ich.org

Range: The range is the interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to provide a suitable degree of linearity, accuracy, and precision. europa.eu

While specific validation data for MEKC analysis of this compound in plant or microbial matrices was not found, general CE method validation studies on other compounds provide examples of typical performance characteristics. For instance, a CE method for other derivatives showed satisfactory linearity with R² values from 0.9978 to 0.9999, limits of quantification from 287.1 to 310.1 ng/mL, and recoveries in the range of 94.7 to 100%. researchgate.net These values illustrate the type of data that would be generated during the validation of a method for this compound.

The validation process involves defining acceptance criteria for each parameter based on the intended use of the method and the nature of the analyte and matrix. ich.orgnpra.gov.my Documentation of the validation experiments and results is essential. npra.gov.my

Table of Analytical Method Validation Parameters

| Validation Parameter | Description | Typical Evaluation Approach |

| Sensitivity | Ability to detect and quantify the analyte at low concentrations. | Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ). gtfch.orgich.org |

| Reproducibility | Closeness of agreement between results from replicate analyses. Includes repeatability and intermediate precision. | Analyzing multiple replicate samples under the same conditions (repeatability) and under varying conditions (intermediate precision). scielo.breuropa.eu Calculation of standard deviation or %RSD. europa.eunpra.gov.my |

| Accuracy | Agreement between measured value and true value. | Analysis of spiked samples or samples with known analyte concentrations; calculation of percent recovery. gtfch.orgeuropa.eu |

| Linearity | Proportionality of response to analyte concentration over a range. | Analysis of a series of standards at different concentrations; plotting response vs. concentration; determination of calibration curve and correlation coefficient (R²). gtfch.orgnpra.gov.my |

| Specificity | Ability to measure the analyte in the presence of other components. | Analysis of blank matrix samples, samples spiked with potential interferents; demonstration of separation from interfering peaks. scielo.brich.org |

| Range | The interval of analyte concentrations for which the method is validated. | Determined based on linearity, accuracy, and precision studies. europa.eu |

Synthetic Derivatives and Analogues: Design and Biological Profiling

Rational Design of Naringenin (B18129) Derivatives Based on SAR Insights

Rational design of naringenin derivatives is often guided by structure-activity relationship (SAR) studies, which aim to correlate structural modifications with changes in biological activity. These studies have revealed that the positions and types of substituents on the flavanone (B1672756) core significantly influence its pharmacological properties. For instance, modifications at the C-7 and C-4′ hydroxyl positions are frequently explored due to their impact on lipophilicity, metabolic stability, and interactions with biological targets. mdpi.comnih.govresearchgate.netmdpi.comresearchgate.netnih.gov

SAR insights suggest that increasing lipophilicity through O-alkylation can enhance membrane permeability and improve biological activity, such as antimicrobial and anticancer effects. researchgate.netmdpi.com The length and nature of the alkyl chain at specific positions, particularly C-7 and C-4′, have been shown to modulate the potency and spectrum of activity against various pathogens and cancer cell lines. mdpi.comnih.govresearchgate.netmdpi.com The presence and position of hydroxyl groups are also crucial for activity, participating in hydrogen bonding and other interactions with target molecules. nih.govsjsu.edu Studies on methylated naringenin derivatives, such as sakuranetin (B8019584) (7-O-methylnaringenin) and 4′,7-Di-O-methylnaringenin, have demonstrated altered or enhanced activities compared to the parent compound, highlighting the importance of methylation patterns. mdpi.comresearchgate.net

Synthesis of Chemically Modified Analogues (e.g., O-alkyl derivatives, oximes)

The synthesis of naringenin derivatives involves various chemical strategies to introduce new functional groups or modify existing ones on the flavanone scaffold. A common approach is the O-alkylation of the hydroxyl groups at positions C-5, C-7, and C-4′. This is typically achieved by reacting naringenin with appropriate alkyl halides in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone (B3395972) or DMF. mdpi.commdpi.comkoreascience.kr The reaction conditions, including temperature, time, and the stoichiometry of reactants, can be adjusted to control the regioselectivity and yield of mono-, di-, or tri-O-alkylated products. koreascience.kr

Another important class of naringenin analogues are oximes, which are formed by the reaction of the carbonyl group at position C-4 with hydroxylamine (B1172632) hydrochloride. mdpi.commdpi.com This modification involves replacing the carbonyl oxygen with a =NOH group. The synthesis of oxime derivatives of O-alkylated naringenins has also been reported, combining the features of both modifications. mdpi.commdpi.com These synthetic procedures allow for the generation of a diverse library of naringenin analogues with varied physicochemical properties and biological activities. The structures of the synthesized compounds are typically confirmed using spectroscopic techniques such as ¹H and ¹³C NMR spectroscopy and high-resolution mass spectrometry (HRMS). mdpi.commdpi.comkoreascience.kr

In vitro Biological Evaluation of Novel Derivatives (Excluding Human Clinical Data)

Novel synthetic derivatives of naringenin are subjected to extensive in vitro biological evaluation to assess their potential therapeutic applications. These studies are conducted in various cell-based assays and against different biological targets, excluding human clinical data.

Research has focused on evaluating the antimicrobial activity of naringenin derivatives against a range of bacterial and fungal strains, including multidrug-resistant pathogens. mdpi.comresearchgate.netmdpi.commdpi.com Studies have shown that O-alkyl derivatives and oximes of naringenin can exhibit potent inhibitory effects against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus niger. mdpi.comresearchgate.netmdpi.com

Furthermore, the anticancer activity of synthetic naringenin analogues has been investigated in various cancer cell lines. mdpi.commdpi.comresearchgate.net These studies evaluate the cytotoxic and antiproliferative effects of the derivatives, often comparing their potency to that of the parent compound. Certain O-alkyl derivatives and oximes have demonstrated enhanced anticancer activity against cell lines such as human colon cancer cells. mdpi.comresearchgate.net

Comparative Studies of Modified Structures with Naringenin

Comparative studies are crucial for understanding the impact of structural modifications on the biological activity of naringenin derivatives. These studies directly compare the activity of synthesized analogues with that of naringenin under the same experimental conditions.

Results from such comparisons have frequently shown that chemical modifications, particularly O-alkylation and oxime formation, can lead to a significant improvement in biological activity. For instance, certain O-alkyl naringenin derivatives have exhibited substantially lower minimum inhibitory concentrations (MICs) against bacterial strains compared to naringenin. mdpi.com Similarly, oxime derivatives have been reported to show enhanced antimicrobial and anticancer properties relative to their corresponding carbonyl precursors and naringenin. mdpi.comresearchgate.netmdpi.com These comparative studies highlight the potential of structural modifications to optimize the therapeutic efficacy of the naringenin scaffold.

Structure-Function Relationships of Synthetic Modifications

Investigating the structure-function relationships of synthetic modifications provides valuable insights into the molecular basis of the observed biological activities. By correlating specific structural features of the derivatives with their biological effects, researchers can identify key pharmacophores and design more potent and selective compounds.

For O-alkyl derivatives, the length and branching of the alkyl chain, as well as the position of attachment (C-5, C-7, or C-4′), have been shown to influence antimicrobial and anticancer activities. mdpi.comnih.govresearchgate.netmdpi.comresearchgate.net For example, longer alkyl chains at the C-7 position have sometimes been associated with increased antimicrobial potency. mdpi.comresearchgate.net The introduction of an oxime group has also been demonstrated to significantly impact biological activity, often leading to enhanced effects, suggesting that the planar imine structure and the presence of the hydroxyl group in the oxime moiety play a crucial role in interactions with biological targets. mdpi.commdpi.com These studies contribute to building a comprehensive understanding of how structural changes at different positions of the naringenin core modulate its biological functions.

Computational Chemistry and in silico Studies in Derivative Design

Computational chemistry and in silico studies play an increasingly important role in the design and optimization of naringenin derivatives. These methods provide valuable theoretical insights into molecular properties, interactions with biological targets, and potential ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, guiding the synthesis and experimental evaluation of novel compounds. bioascent.comekb.egbiointerfaceresearch.comnih.gov

In silico techniques, such as quantitative structure-activity relationship (QSAR) modeling, can be used to build predictive models that correlate structural descriptors of naringenin derivatives with their biological activities. These models can help identify structural features that contribute positively or negatively to the desired activity and prioritize the synthesis of compounds with a higher probability of success. bioascent.com

Computational studies also aid in understanding the physicochemical properties of the designed derivatives, such as lipophilicity (often predicted by parameters like XlogP), which are important for membrane permeability and bioavailability. mdpi.comuni.lu

Molecular Docking and Binding Affinity Predictions

Molecular docking is a widely used computational technique in the design of naringenin derivatives. It allows for the prediction of the binding poses and affinities of small molecules (ligands) within the binding sites of target proteins. mdpi.comfoliamedica.bgnih.govufms.brsarpublication.com By simulating the interaction between a naringenin derivative and a biological target, researchers can gain insights into the potential binding modes, key interactions (e.g., hydrogen bonds, hydrophobic interactions), and estimate the strength of the interaction through scoring functions. mdpi.comfoliamedica.bgsarpublication.com

Structure-based Drug Design Principles

Structure-based drug design (SBDD) is a rational approach to drug discovery that leverages the three-dimensional (3D) structure of a biological target, typically a protein, to guide the design and optimization of potential drug candidates drugdiscoverynews.comsygnaturediscovery.com. This method aims to understand the molecular interactions between a potential drug molecule (ligand) and its target's binding site, facilitating the design of compounds with improved binding affinity and specificity drugdiscoverynews.com. The process generally involves selecting a target protein, determining its 3D structure through techniques like X-ray crystallography or computational modeling, identifying binding sites, and employing computational methods such as molecular docking and scoring to predict ligand interactions drugdiscoverynews.comresearchgate.net. Iterative cycles of design, synthesis, and experimental testing are then used to refine the compounds and optimize their pharmacological properties drugdiscoverynews.com.

While the provided search results discuss the synthesis and biological profiling of naringenin derivatives, including O-alkyl derivatives which encompass methylated forms, and touch upon structure-activity relationships (SAR), direct detailed research findings specifically applying structure-based drug design principles to 3-Methylnaringenin or its derivatives at the level of identifying specific protein targets and designing compounds based on their 3D interaction with those targets are limited within the search output.

However, the broader context of flavonoid derivatives, including naringenin and its methylated forms, highlights the importance of structural modifications in influencing biological activity and pharmacokinetic properties like bioavailability rsc.orgresearchgate.netmdpi.comresearcher.life. Flavonoids possess a C6-C3-C6 carbon skeleton, and modifications to this basic structure, including methylation, can significantly alter their interactions with biological systems rsc.orgresearchgate.netmdpi.com.

Studies on naringenin derivatives, including methylated forms, demonstrate that structural changes impact their biological activities, such as antimicrobial effects and interactions with specific receptors like the estrogen receptor-α mdpi.comresearcher.lifenih.govresearchgate.netmdpi.com. For instance, O-alkylation of naringenin has been shown to affect antimicrobial activity against various bacterial and fungal strains, with different alkyl chain lengths and positions of substitution yielding varying effects mdpi.comnih.govresearchgate.netmdpi.com. Research involving naringenin and its O-alkyl derivatives, such as 5-O-methylnaringenin and 7,4'-di-O-methylnaringenin, has utilized molecular docking studies to explore binding affinity with targets like estrogen receptor-α, suggesting the potential of these compounds as therapeutic agents researcher.life. These studies, while not explicitly detailing a full SBDD workflow for this compound, illustrate the application of computational techniques to understand the structural basis of derivative interactions with biological targets.